N5-Acetyl-N2-Fmoc-L-Ornithine is a derivative of the amino acid L-ornithine, characterized by the presence of an acetyl group at the N5 position and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N2 position. This compound is primarily utilized in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) methodology, which has become the preferred method for synthesizing peptides due to its efficiency and versatility.
N5-Acetyl-N2-Fmoc-L-Ornithine can be synthesized from L-ornithine, which is a naturally occurring amino acid involved in the urea cycle and is found in various biological systems. The synthesis typically involves acetylation and protection steps to create a stable intermediate suitable for further reactions.
This compound falls under the category of protected amino acids, specifically those used in peptide synthesis. It is classified as a synthetic organic compound with applications in medicinal chemistry and biochemistry.
The synthesis of N5-Acetyl-N2-Fmoc-L-Ornithine generally involves two main steps: acetylation and Fmoc protection.
The reaction conditions must be carefully controlled to avoid side reactions. For instance, using a base like triethylamine can help facilitate the Fmoc protection step while minimizing unwanted reactions. The purity of the final product can be assessed using high-performance liquid chromatography (HPLC) to ensure that no unreacted starting materials remain.
N5-Acetyl-N2-Fmoc-L-Ornithine has a complex molecular structure characterized by:
The compound's structure can be represented as follows:
N5-Acetyl-N2-Fmoc-L-Ornithine can participate in several chemical reactions typical of amino acids and their derivatives:
The choice of coupling agent and reaction conditions is crucial for achieving high yields and purity in peptide synthesis. Monitoring these reactions through HPLC or mass spectrometry ensures that the desired products are formed without significant by-products.
In peptide synthesis, N5-Acetyl-N2-Fmoc-L-Ornithine acts as an intermediate that allows for the sequential addition of amino acids to build up a peptide chain. The mechanism involves:
This process is efficient due to the stability provided by the Fmoc protecting group during synthesis, allowing for multiple coupling steps without degradation of sensitive side chains.
N5-Acetyl-N2-Fmoc-L-Ornithine is widely used in scientific research and pharmaceutical applications:
L-Ornithine serves as the foundational precursor for hydroxamate-type siderophores—high-affinity iron chelators critical for microbial iron acquisition. In Aspergillus fumigatus, ornithine undergoes sequential enzymatic modifications to form fusarinine C (FsC) and triacetylfusarinine C (TAFC), while in Rhizobium species, it is tailored into vicibactin. These siderophores share a conserved biosynthetic logic: ornithine is first hydroxylated at the N⁵ position, then acylated or acetylated, and finally incorporated into larger scaffolds by non-ribosomal peptide synthetases (NRPS) [5] [8]. The specificity of ornithine modification dictates the structural and functional diversity of siderophores. For instance, N⁵-acetylation leads to ferrichrome-type siderophores like ferricrocin, whereas N⁵-hydroxybutyrylation yields vicibactin subunits [8]. This pathway divergence underscores ornithine’s metabolic versatility in adapting to ecological niches.
Table 1: Siderophores Derived from Modified L-Ornithine
Siderophore | Organism | Ornithine Modification | Function |
---|---|---|---|
Fusarinine C (FsC) | Aspergillus fumigatus | N⁵-Anhydromevalonylation | Extracellular iron chelation |
Triacetylfusarinine C (TAFC) | Aspergillus fumigatus | N⁵-Acetylation of FsC | Iron transport |
Vicibactin | Rhizobium spp. | N⁵-((R)-3-Hydroxybutyryl)-N⁵-hydroxy | Cyclic trihydroxamate scaffold |
Ferrichrocin (FC) | Aspergillus fumigatus | N⁵-Acetylation | Intracellular iron storage |
The committed step in siderophore biosynthesis is the hydroxylation of L-ornithine at the δ-amine group, catalyzed by flavin-dependent monooxygenases (FMOs). SidA from Aspergillus fumigatus is a well-characterized FMO that utilizes FADH₂ and molecular oxygen to convert L-ornithine to N⁵-hydroxy-L-ornithine. This reaction proceeds via a flavin-peroxy intermediate, which transfers a hydroxyl group to the ornithine substrate [5]. SidA’s activity is tightly regulated by cellular iron levels; under iron-deficient conditions, gene expression is upregulated to maximize siderophore production. Structural studies reveal that FMOs possess a conserved Rossmann fold for FAD binding and a substrate tunnel that positions ornithine for stereospecific hydroxylation. The product, N⁵-hydroxy-L-ornithine, is chemically primed for subsequent modifications due to the nucleophilicity of its hydroxylamine group [5] [8].
Table 2: Flavin-Dependent Monooxygenases in Ornithine Hydroxylation
Enzyme | Organism | Cofactor | Reaction Catalyzed | Regulation |
---|---|---|---|---|
SidA | Aspergillus fumigatus | FADH₂/O₂ | L-Ornithine → N⁵-Hydroxy-L-ornithine | Iron-dependent upregulation |
VbsO | Rhizobium spp. | FADH₂/O₂ | L-Ornithine → N⁵-Hydroxy-L-ornithine | Pathway-initiation |
N⁵-Acetylation stabilizes N⁵-hydroxyornithine derivatives, preventing spontaneous oxidation and facilitating incorporation into NRPS assembly lines. This reaction is catalyzed by GCN5-related N-acetyltransferases (GNATs), such as SidF and SidL in Aspergillus fumigatus. SidF transfers the acetyl group from acetyl-CoA (Ac-CoA) to N⁵-hydroxy-L-ornithine, yielding N⁵-acetyl-N⁵-hydroxy-L-ornithine—a precursor for ferrichrome-type siderophores [5]. Structural elucidation of SidF reveals a two-domain architecture: an N-terminal oligomerization domain and a C-terminal catalytic domain with a conserved Ac-CoA binding pocket (V-shaped cleft formed by β4-β5 loops). Catalysis involves a conserved glutamate residue (Glu¹⁷⁸) that deprotonates the hydroxylamine group of N⁵-hydroxyornithine, enabling nucleophilic attack on Ac-CoA’s carbonyl carbon [5]. SidF’s substrate selectivity is stringent; it acetylates N⁵-hydroxyornithine but not unmodified ornithine. In Rhizobium, VbsA catalyzes an analogous N⁵-acyltransferase reaction using (R)-3-hydroxybutyryl-CoA [8].
Epimerization at the Cα position of modified ornithine derivatives is critical for siderophore macrocyclization. The PLP-dependent epimerase VbsL in Rhizobium converts N⁵-((R)-3-hydroxybutyryl)-N⁵-hydroxy-L-ornithine to its D-configured counterpart. This stereochemical inversion is essential because NRPS domains (e.g., VbsS) selectively incorporate D-ornithine derivatives during cyclotrimerization [8]. The epimerization mechanism involves a PLP-stabilized carbanion intermediate that allows racemization at Cα. In Aspergillus, although no epimerase has been characterized for fusarinine biosynthesis, the final siderophore TAFC contains D-configured ornithine residues, implying similar stereochemical control [5] [8]. The thermodynamic drive toward macrocyclization favors D-configured ornithine due to reduced steric strain in the 30-membered trilactone ring of siderophores like vicibactin [8].
NRPSs assemble modified ornithine monomers into macrocyclic siderophores through a thiotemplated mechanism. In Aspergillus fumigatus, the trimodular NRPS SidD activates, thiolates, and condenses three N⁵-anhydromevalonyl-N⁵-hydroxy-L-ornithine monomers to form fusarinine C. Each module includes an adenylation (A) domain that selects the ornithine derivative, a peptidyl carrier protein (PCP) domain for thioesterification, and a condensation (C) domain that forms amide bonds [5]. SidG subsequently acetylates FsC to TAFC. In Rhizobium, VbsS—a single-module NRPS—iteratively trimerizes N⁵-((R)-3-hydroxybutyryl)-N⁵-hydroxy-D-ornithine, with the terminal thioesterase (TE) domain catalyzing cyclization via intramolecular esterification [8]. The final step in vicibactin biosynthesis is N²-acetylation by VbsC, which modifies all three ornithine residues distributively using acetyl-CoA [8].
Table 3: NRPS Machinery for Siderophore Cyclization
NRPS/Enzyme | Organism | Substrate | Function | Product |
---|---|---|---|---|
SidD | Aspergillus fumigatus | N⁵-Anhydromevalonyl-N⁵-hydroxy-L-ornithine | Linear trimerization | Fusarinine C (FsC) |
SidG | Aspergillus fumigatus | Fusarinine C | N²-Acetylation | Triacetylfusarinine C (TAFC) |
VbsS | Rhizobium spp. | N⁵-((R)-3-Hydroxybutyryl)-N⁵-hydroxy-D-ornithine | Cyclotrimerization and macrocyclization | Desacetyl-D-vicibactin |
VbsC | Rhizobium spp. | Desacetyl-D-vicibactin | N²-Tris-acetylation | Vicibactin |
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